molecular formula C22H22O12 B1230846 Isorhamnetin 7-glucoside CAS No. 6743-96-0

Isorhamnetin 7-glucoside

Cat. No. B1230846
CAS RN: 6743-96-0
M. Wt: 478.4 g/mol
InChI Key: YCUNOXSUHVGZRI-XMHBHJPISA-N
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Description

Isorhamnetin 7-glucoside is a derivative of Isorhamnetin, which is an O-methylated flavon-ol from the class of flavonoids . It is a minor pigment found in pungent yellow or red onions . Other sources include the spice, herbal medicinal and psychoactive Mexican tarragon, which is described as accumulating isorhamnetin and its 7-O-glucoside derivative .


Synthesis Analysis

Isorhamnetin’s synthesis occurs naturally in plants through the phenylpropanoid pathway and is triggered by environmental stressors, including UV radiation . A synthetic cost-effective method for isorhamnetin synthesis has also been described . The enzyme 3-methylquercetin 7-O-methyltransferase uses S-adenosyl methionine and 5,7,3’,4’-tetrahydroxy-3-methoxyflavone (isorhamnetin) to produce S-adenosylhomocysteine and 5,3’,4’-trihydroxy-3,7-dimethoxyflavone (rhamnazin) .


Molecular Structure Analysis

Isorhamnetin 7-glucoside is a small molecule compound characterized by an aromatic heterocyclic structure . Its molecular formula is C16H12O7 .


Physical And Chemical Properties Analysis

Isorhamnetin 7-glucoside is a flavonoid predominantly found in fruits and leaves of various plants . Its chemical molecular weight is 316.26 Da .

Scientific Research Applications

1. Liver Injury Prevention

Isorhamnetin 7-glucoside has been studied for its role in preventing liver injury. Igarashi et al. (2008) found that isorhamnetin glycosides from Atsumi-kabu leaves suppressed increases in plasma ALT and AST activities in mice with carbon tetrachloride-induced liver injury. This suggests a potential protective effect against liver damage (Igarashi, Mikami, Takahashi, & Sato, 2008).

2. Antioxidant Activity

Isorhamnetin 7-glucoside has been associated with significant antioxidant activities. For example, Yokozawa et al. (2002) demonstrated that isorhamnetin diglucoside, a major flavonoid compound of mustard leaf, reduced oxidative stress in rats with diabetes. This compound was found to mitigate oxidative damage in various body tissues (Yokozawa, Kim, Cho, Choi, & Chung, 2002).

3. Metabolic Pathways in Human Intestinal Flora

Research has explored how isorhamnetin 7-glucoside interacts with human intestinal flora. Du et al. (2014) investigated the metabolism of isorhamnetin 3-O-glucoside by human intestinal bacteria. They found various metabolic pathways, including deglycosylation and demethoxylation, indicating complex interactions between this compound and the intestinal microbiota (Du, Zhao, Xu, Qian, Jiang, Shang, Guo, & Duan, 2014).

4. Anticancer Activity

Isorhamnetin glycosides have shown potential in anticancer activities. Elatif et al. (2019) noted that Salicornia fruticosa, a source of isorhamnetin glycosides, exhibited significant anticancer activities against various human cancer cell lines. This suggests a promising avenue for developing natural anticancer agents (Elatif, Shabana, Fawzy, Mansour, Awad, & Sharaf, 2019).

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)24)21-19(29)17(27)15-11(25)5-9(6-13(15)33-21)32-22-20(30)18(28)16(26)14(7-23)34-22/h2-6,14,16,18,20,22-26,28-30H,7H2,1H3/t14-,16-,18+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUNOXSUHVGZRI-XMHBHJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217776
Record name 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isorhamnetin 7-glucoside

CAS RN

6743-96-0
Record name Brassicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6743-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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